![molecular formula C15H13N3O3S2 B2431085 2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-05-8](/img/structure/B2431085.png)
2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a thiophene and a dipyridopyrimidinone group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Dipyridopyrimidinone is a fused ring system containing two pyridine rings and one pyrimidinone ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrosis activity .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring systems. The 3D structure of similar compounds is often influenced by long-range interactions .Scientific Research Applications
Anti-Fibrotic Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic potential. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated remarkable anti-fibrotic effects, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents .
Antibacterial and Antifungal Properties
While not directly related to the compound , other pyrimidine derivatives have shown antibacterial and antifungal activities. For instance, 2-thioxodihydropyrido[2,3-d]pyrimidine exhibited broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL. Additionally, it displayed reasonable antifungal activity (MIC of 31.25 μg/mL) .
Green Synthesis
A clean, green, and efficient protocol has been developed for the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water. This reaction involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation. The resulting compounds hold promise due to their facile synthesis and good yields .
Future Directions
properties
IUPAC Name |
5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-15-11-10-17(23(20,21)14-5-3-9-22-14)8-6-12(11)16-13-4-1-2-7-18(13)15/h1-5,7,9H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGSJXARIHHMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.